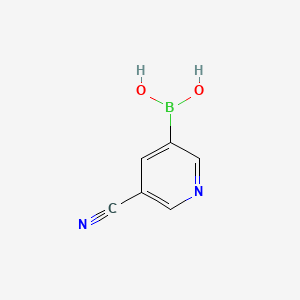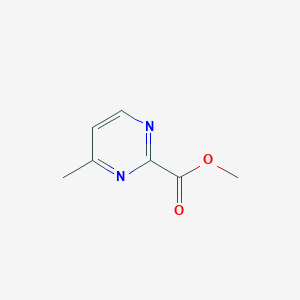
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Übersicht
Beschreibung
Trifluoromethylated compounds are widely used in various fields such as pharmaceuticals, agrochemicals, and functional materials . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves various methods such as photo-initiation, enzyme-initiation, redox-initiation, and ultrasound-initiation . A preparation process of 3-bromine-5-trifluoro methyl aniline, an intermediate used for novel anticancer medicine, has been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is often determined using techniques like NMR spectroscopy . The structure is subject to Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .
Chemical Reactions Analysis
Trifluoromethylated compounds undergo various chemical reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety . The presence of two CF3 groups increases the population of the gauche conformers by a substituent electronic effect .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is significant in the development of pharmaceutical drugs. This group is known to enhance the biological activity and metabolic stability of potential drug candidates. For instance, the trifluoromethyl group-containing drugs have been reviewed for their syntheses and uses for various diseases and disorders over the past 20 years .
Antimicrobial Agents
Compounds with the trifluoromethyl group have shown promising antimicrobial activity. They have been studied for their potential to act against various strains of bacteria and fungi. The presence of this group can lead to a considerable rise in acidity, which is beneficial in antimicrobial action .
Medicinal Chemistry Research
In medicinal chemistry, the presence of functional groups like boronic acid, which can be found in derivatives of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid , is crucial. These groups participate in chemical reactions such as Suzuki-Miyaura couplings, which are pivotal in creating complex molecules for therapeutic use.
Synthesis of BACE Inhibitors
The 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is an intermediate in the synthesis of β-secretase (BACE) inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer’s, where they help reduce the production of beta-amyloid peptides .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYBSERVIMALSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669085 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
840490-23-5 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)



![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)


